
1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid
Übersicht
Beschreibung
1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid, commonly known as PPPC, is a chemical compound that has shown great potential in various fields of research and industry. It has a molecular formula of C16H17N3O2 and a molecular weight of 283.32 g/mol .
Synthesis Analysis
The synthesis of piperidine derivatives, such as PPPC, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been widespread . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
The molecular structure of PPPC includes a six-membered piperidine ring, which is a nitrogen heterocycle . This structure is one of the most important synthetic fragments for designing drugs and plays a significant role in the pharmaceutical industry . The structure of PPPC is represented by the SMILES notation:C1CN(CCC1C(O)=O)c1ccc(c2ccccc2)nn1 . Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions involving PPPC are not mentioned in the retrieved papers.Physical And Chemical Properties Analysis
PPPC is a white powder . It has a molecular weight of 283.33 and a molecular formula of C16H17N3O2 . The boiling point of a similar compound, 1-(pyridin-4-yl)-piperidine-4-carboxylic acid, is predicted to be 407.9±35.0 °C .Wirkmechanismus
Target of Action
It’s worth noting that compounds with a similar piperidine nucleus have been found to inhibit gaba (γ-aminobutyric acid) uptake .
Mode of Action
Compounds with a similar piperidine nucleus have been found to inhibit the uptake of gaba, a neurotransmitter . This inhibition could potentially alter the balance of neurotransmitters in the brain, leading to various effects.
Biochemical Pathways
If it does inhibit gaba uptake as other piperidine nucleus compounds do , it could affect the GABAergic system, which plays a crucial role in neuronal excitability and muscle tone.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of PPPC is its potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory disorders. Additionally, PPPC has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders. However, one of the limitations of PPPC is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of PPPC. One potential direction is the optimization of the synthesis method to improve the yield and purity of PPPC. Additionally, further studies are needed to elucidate the mechanism of action of PPPC, particularly its interaction with COX-2 and PPAR-γ. Further studies are also needed to investigate the potential applications of PPPC in the treatment of various types of cancer. Finally, the development of novel formulations of PPPC that improve its solubility in water could lead to its improved efficacy in vivo.
Wissenschaftliche Forschungsanwendungen
PPPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory disorders such as arthritis and multiple sclerosis. Additionally, PPPC has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(21)13-8-10-19(11-9-13)15-7-6-14(17-18-15)12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZRXFHPBCBONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



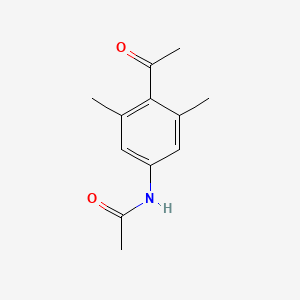

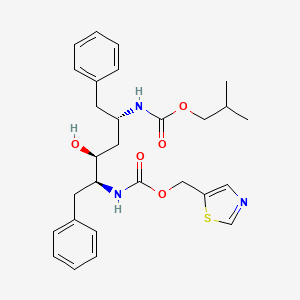

![7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3318622.png)

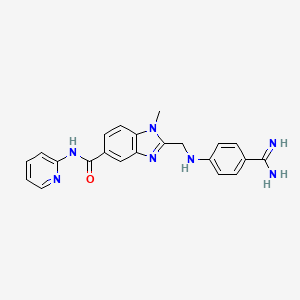
![(S)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B3318637.png)
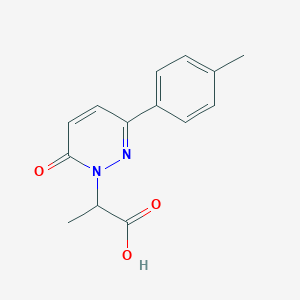
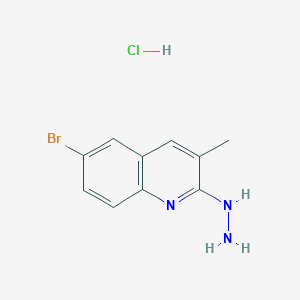
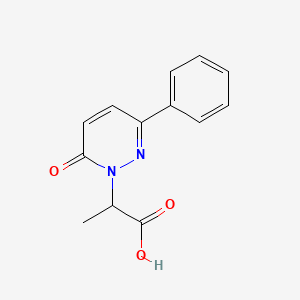
![2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B3318676.png)
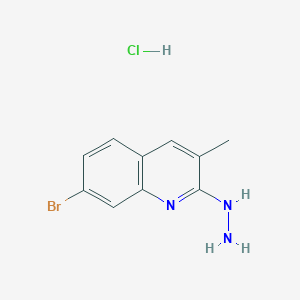
![3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3318690.png)